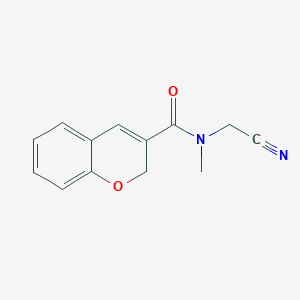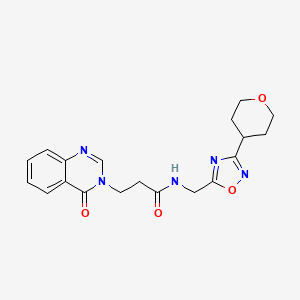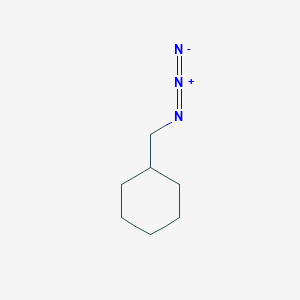![molecular formula C13H12F3N3 B2749603 4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole CAS No. 2195879-13-9](/img/structure/B2749603.png)
4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazoles often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The structure of “4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” would therefore be determined by the specific arrangement of these atoms.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but relatively unknown .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” would be influenced by its specific molecular structure. As a triazole, it is a nitrogenous heterocyclic compound with a molecular formula of C2H3N3 .Scientific Research Applications
Crystal Structure Analysis
The study by Boechat et al. (2010) delves into the crystal and molecular structures of two triazole derivatives, highlighting the structural disposition and the interactions leading to supramolecular chains. This research underscores the significance of π-electron density delocalization within the triazole ring and its implications for molecular stability and interactions (Boechat et al., 2010).
Fluorescent Behavior of Triazole Regioisomers
Kamalraj et al. (2008) explored the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, synthesized through a high-yield process. This study not only sheds light on the influence of electronic effects on the reaction kinetics but also unveils the dual emission properties of certain triazole derivatives, offering insights into their potential applications in fluorescence-based technologies (Kamalraj et al., 2008).
Green Synthesis and Industrial Applications
Singh et al. (2013) reported on the green and recyclable synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles. Utilizing an environmentally friendly DBU–water system, this research provides an efficient pathway for synthesizing triazoles with high atom economy and low environmental impact, highlighting their potential applications in various research areas (Singh et al., 2013).
Solid-Phase Peptide Synthesis
Tornøe et al. (2002) introduced a novel approach for solid-phase peptide synthesis incorporating [1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This method enables the efficient incorporation of triazoles into peptide backbones or side chains, offering a versatile tool for modifying peptide structures and enhancing their biological activities (Tornøe et al., 2002).
Catalytic Oxidation and Transfer Hydrogenation
Saleem et al. (2013) explored the structural and catalytic aspects of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands. Their study demonstrates the influence of the donor site on catalytic efficiency, offering valuable insights into the design of metal-organic frameworks and catalysts for oxidation and hydrogenation reactions (Saleem et al., 2013).
Mechanism of Action
Target of Action
The 1h-1,2,3-triazole moiety is known to effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Mode of Action
The 1h-1,2,3-triazole moiety is known to participate in proton transfer reactions . This suggests that the compound could interact with its targets by facilitating proton transfer, leading to changes in the targets’ biochemical properties.
Biochemical Pathways
Compounds containing the 1h-1,2,3-triazole moiety have been implicated in a variety of biochemical reactions, including suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
A compound with similar structure was reported to have good pharmacokinetic properties . This suggests that “4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” might also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Compounds containing the 1h-1,2,3-triazole moiety have been implicated in a variety of biological activities, including potential anti-cancer properties .
properties
IUPAC Name |
4-cyclopropyl-1-[[2-(trifluoromethyl)phenyl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)11-4-2-1-3-10(11)7-19-8-12(17-18-19)9-5-6-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZKLLAPBNPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)


![4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2749531.png)


![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)
![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)
![6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)